molecular formula C7H5BrCl2 B1409105 4-Bromo-2,5-dichlorotoluene CAS No. 1807208-46-3

4-Bromo-2,5-dichlorotoluene

Cat. No. B1409105
CAS RN: 1807208-46-3
M. Wt: 239.92 g/mol
InChI Key: XOARIGZDFQSITM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

4-Bromo-2,5-dichlorotoluene contains a total of 15 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

4-Bromo-2,5-dichlorotoluene is a solid at room temperature . It has a molecular weight of 239.92 g/mol.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 4-Bromo-2-chlorotoluene has been synthesized from 4-bromo-2-nitrotoluene, with a key focus on the diazotization-Sandmeyer reaction and the use of cuprous chloride and sodium nitrite to improve yield (Xue Xu, 2006).
    • Studies on ring halogenations of polyalkylbenzenes, using catalytic quantities of p-toluenesulfonic acid, have led to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (P. Bovonsombat & E. Mcnelis, 1993).
  • Catalysis and Conversion :

    • Research on the catalytic conversion of 2,5-dichlorotoluene over various catalysts has been carried out, focusing on the selective synthesis of chlorinated aromatics like dichlorobenzenes and dichloroxylene (Chunguang Zhai et al., 2017).
    • The process of ammoxidation of 2,4 dichlorotoluene to prepare 2,4 dichlorobenzonitrile, a key intermediate in organic synthesis, has been explored, indicating the influence of various factors like temperature and catalyst ratio on the reaction (H. Chi et al., 1999).
  • Spectral Studies and Molecular Analysis :

    • Vibrational spectroscopic studies of 2-bromo-4-chlorotoluene have been conducted, providing insights into the molecular structure and the effect of halogen atoms on vibrational frequencies (C. Arunagiri et al., 2011).
    • NMR spectroscopy has been used to investigate the influence of methyl group rotation on the spectrum of 3,5-dichlorotoluene, partially oriented in a nematic phase, contributing to a better understanding of molecular dynamics (P. Diehl et al., 1970).
  • Photoreaction Mechanisms :

    • Studies on the photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols have been conducted using low-temperature matrix-isolation infrared spectroscopy, providing valuable insights into the photochemical behavior of these compounds (Nobuyuki Akai et al., 2002).
  • Synthesis of Pharmaceutical Intermediates :

    • Research on the synthesis of Nolatrexed Dihydrochloride, a thymidylate synthase inhibitor, has been conducted, starting from 2-bromo-4-nitrotoluene, and involves multiple steps including catalytic hydrogenation and cyclization (Shi Hui-lin, 2008).

Safety and Hazards

4-Bromo-2,5-dichlorotoluene may pose certain safety hazards. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

1-bromo-2,5-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOARIGZDFQSITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dichlorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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